Oct-6-ynamide
Description
Historical Development of Ynamide Research
The exploration of nitrogen-substituted alkynes began with the synthesis of ynamines, which lack the stabilizing electron-withdrawing group on the nitrogen atom. The first attempted preparation of these compounds dates back to 1892, with their successful isolation and characterization occurring much later in 1958. dicp.ac.cn However, the high reactivity and instability of ynamines, particularly their susceptibility to hydrolysis, limited their widespread application in synthesis. dicp.ac.cn
A significant breakthrough came with the discovery of ynamides by Viehe in 1972. acs.orgresearchgate.net Ynamides, which feature an electron-withdrawing group on the nitrogen atom, were found to possess greater stability compared to their ynamine counterparts. dicp.ac.cn Despite their discovery, the chemistry of ynamides remained relatively unexplored for several decades. The renaissance of ynamide chemistry began at the turn of the 21st century, spurred by the development of robust and general synthetic methods, particularly copper-catalyzed cross-coupling reactions. acs.orgresearchgate.net These advancements have made a wide variety of ynamides readily accessible, even on a multi-gram scale, paving the way for their extensive use as versatile intermediates in the synthesis of complex molecules, including nitrogen-containing heterocycles and natural products. nih.govnih.govbeilstein-journals.org
Unique Electronic Structure and Reactivity Profile of the Ynamide Moiety
The distinct reactivity of ynamides stems from their unique electronic properties, which are a direct consequence of the interplay between the nitrogen atom and the alkyne functionality. dicp.ac.cnrsc.org
Polarization of the Carbon-Carbon Triple Bond by the Nitrogen Atom
The nitrogen atom, with its lone pair of electrons, is directly attached to the sp-hybridized carbon of the alkyne. This arrangement leads to a significant electronic interaction where the nitrogen atom donates electron density to the carbon-carbon triple bond. dicp.ac.cnnih.gov This donation of electrons results in a strong polarization of the π-system. The β-carbon (the carbon atom of the triple bond not attached to the nitrogen) becomes electron-rich and nucleophilic, while the α-carbon (the carbon atom attached to the nitrogen) becomes electron-deficient and electrophilic. mpg.dersc.org This inherent polarization is a key factor governing the regioselectivity observed in many reactions of ynamides. acs.org
Dual Electrophilic and Nucleophilic Character
The electronic structure of the ynamide moiety endows it with both electrophilic and nucleophilic properties. dicp.ac.cnrsc.org The electron-rich β-carbon readily reacts with electrophiles, while the electron-deficient α-carbon is susceptible to attack by nucleophiles. mpg.dersc.org This ambiphilic nature allows ynamides to participate in a wide array of chemical transformations, including cycloadditions, hydrofunctionalizations, and annulations, often with high regioselectivity. dicp.ac.cnnih.gov This dual reactivity is a cornerstone of ynamide chemistry, enabling the construction of complex molecular architectures from simple starting materials.
Oct-6-ynamide as a Representative Substrate within Ynamide Chemistry
To illustrate the fundamental principles of ynamide chemistry, we will focus on this compound as a representative substrate. While specific research data on this compound itself is limited in publicly available literature, its structure embodies the key features of an alkyl-substituted ynamide. We can infer its reactivity from studies on closely related analogues, such as N-methoxycarbonyl-N-methyl-1-octynylamine, which has been used in cycloaddition reactions. nih.gov The hexyl group at the terminus of the alkyne is a simple, non-polar alkyl chain, which allows for the examination of the inherent reactivity of the ynamide functional group without significant electronic or steric influence from the substituent.
The synthesis of an N-sulfonylated this compound can be envisioned through established copper-catalyzed cross-coupling methodologies. For instance, the reaction of a suitable sulfonamide with a 1,1-dibromo-1-octene precursor would be a viable route. orgsyn.org
Table 1: Representative Synthesis of an Alkyl-Substituted Ynamide
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature (°C) | Product |
| Sulfonamide | 1,1-Dibromo-1-octene | CuI / DMEDA | Cs₂CO₃ | DMF | 70-90 | N-Sulfonyl-oct-6-ynamide |
| This table represents a generalized synthetic approach based on established methods for alkyl-substituted ynamides. orgsyn.org |
The reactivity of this compound would be expected to follow the general patterns observed for other alkyl-substituted ynamides. For example, in cycloaddition reactions, the choice of reaction partner and catalyst can lead to a variety of heterocyclic products. A notable example is the [2+2] cycloaddition of an octynamide derivative with ketenes to form 3-aminocyclobutenones. nih.gov
Table 2: Example of a [2+2] Cycloaddition Reaction with an Octynamide Derivative
| Ynamide Substrate | Ketene (B1206846) Source | Conditions | Product | Yield (%) |
| N-Methoxycarbonyl-N-methyl-1-octynylamine | Isobutyryl chloride / Et₃N | CH₂Cl₂ | 3-(Methoxycarbonyl)methylamino-2-hexyl-4,4-dimethylcyclobut-2-en-1-one | Excellent |
| Data derived from studies by Danheiser et al. on the reactivity of ynamides with ketenes. nih.gov |
Furthermore, spectroscopic analysis is a critical tool for the characterization of ynamides. The carbon-carbon triple bond stretch in the infrared (IR) spectrum and the characteristic chemical shifts in nuclear magnetic resonance (NMR) spectroscopy are key identifiers.
Table 3: Representative Spectroscopic Data for an Alkyl-Substituted Ynamide
| Spectroscopic Technique | Characteristic Feature | Typical Value |
| FTIR | ν(C≡C) | ~2220 cm⁻¹ |
| ¹³C NMR | Cα (≡C-N) | ~70-75 ppm |
| ¹³C NMR | Cβ (R-C≡) | ~95-100 ppm |
| These values are representative and can vary depending on the specific substituents on the nitrogen and the alkyne. |
Through the lens of this compound as a model compound, the subsequent sections of this article will delve deeper into the specific facets of ynamide chemistry outlined in the introduction.
Structure
2D Structure
3D Structure
Properties
CAS No. |
856177-58-7 |
|---|---|
Molecular Formula |
C8H13NO |
Molecular Weight |
139.19 g/mol |
IUPAC Name |
oct-6-ynamide |
InChI |
InChI=1S/C8H13NO/c1-2-3-4-5-6-7-8(9)10/h4-7H2,1H3,(H2,9,10) |
InChI Key |
AWWPGZNXUSUGBU-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCCCCC(=O)N |
Origin of Product |
United States |
Reactivity and Transformations of Oct 6 Ynamide
Cascade and Tandem Reactions Involving Oct-6-ynamide
Cascade and tandem reactions provide an efficient pathway to increase molecular complexity from simple starting materials in a single synthetic operation. Ynamides, including structures related to this compound, are excellent substrates for such transformations. acs.org
Gold-catalyzed reactions are prominent in this area. For instance, a gold-catalyzed alkyne oxidative cyclization/Mannich-type addition cascade reaction of ynamides with 1,3,5-triazinanes has been developed to synthesize functionalized fluorenes with a quaternary carbon center. acs.org This process involves the in situ formation of α-oxo gold carbene species. acs.org Another example is the gold(I)-catalyzed one-pot stereoselective ynamide isomerization/[4+2] cycloaddition sequence, where the ynamide first isomerizes to an electron-rich diene that subsequently undergoes an intra- or intermolecular Diels-Alder reaction. rsc.org
Palladium catalysis also enables powerful tandem sequences. A notable example is the Pd-catalyzed N-to-C allyl transfer followed by an intramolecular ketenimine-[2+2] cycloaddition of N-allyl ynamides, leading to bridged and fused bicycloimines. researchgate.net
Furthermore, Brønsted acid-catalyzed cyclizations have been reported. The protonation of an ynamide generates a reactive keteniminium ion, which can initiate cationic cascade reactions to form polycyclic frameworks. chinesechemsoc.org For example, ether-tethered allylic ynamides undergo a metal-free intramolecular alkoxylation-initiated cascade reaction. rsc.org
Other tandem reactions include a cycloisomerization/Diels-Alder sequence involving allenynamides, where a silver triflate catalyst promotes the cycloisomerization to form a reactive diene that can be trapped by a dienophile. rsc.org Additionally, a benzannulation/ring-closing metathesis route has been developed for synthesizing highly substituted benzofused nitrogen heterocycles. rsc.org This involves a pericyclic cascade of a chiral ynamide with a cyclobutenone. rsc.org
A summary of representative cascade and tandem reactions involving ynamide structures similar to this compound is presented below:
| Reaction Type | Catalyst/Reagent | Reactant(s) | Product Type | Ref. |
| Isomerization/[4+2] Cycloaddition | Gold(I) | Ynamide, Dienophile | Bicyclic Aza Compounds | rsc.org |
| Cycloisomerization/Diels-Alder | Silver Triflate | Allenynamide, Dienophile | Tricyclic Structures | rsc.org |
| Benzannulation/Ring-Closing Metathesis | - | Chiral Ynamide, Cyclobutenone | Benzofused Nitrogen Heterocycles | rsc.org |
| Alkyne Oxidative Cyclization/Mannich Addition | Gold | Ynamide, 1,3,5-Triazinane | Functionalized Fluorenes | acs.org |
| N-to-C Allyl Transfer/Intramolecular [2+2] | Palladium | N-Allyl Ynamide | Bicyclic Imines | researchgate.net |
| Intramolecular Alkoxylation Cascade | Brønsted Acid | Ether-Tethered Allylic Ynamide | Isochromanones | rsc.org |
Cycloaddition Reactions
Cycloaddition reactions are fundamental transformations in organic synthesis, and ynamides are highly effective partners in these processes, participating as two-, three-, or four-atom components. rsc.orgacs.org
[2+2] cycloadditions of ynamides provide a direct route to cyclobutene (B1205218) and other four-membered ring derivatives. These reactions can be catalyzed by various transition metals.
The reaction of ynamides with ketones and other carbonyl compounds is a key method for synthesizing four-membered rings. For instance, a photochemical benzannulation reaction between N-phosphoryl ynamides and α-diazo ketones proceeds through a [2+2] cycloaddition. orgsyn.orgorgsyn.org The process involves the Wolff rearrangement of the α-diazo ketone to a vinylketene, which then undergoes a rapid [2+2] cycloaddition with the ynamide to form a vinylcyclobutenone intermediate. orgsyn.orgorgsyn.org
Catalytic asymmetric [2+2] cycloadditions have also been developed. A dicationic (S)-BINAP-derived palladium(II) complex catalyzes the formal cycloaddition between an ynamide and ethyl trifluoropyruvate to yield an oxetene with high enantiomeric excess. rsc.org Copper(II) complexes have been employed for catalytic enantioselective [2+2] cycloadditions with cyclic α-alkylidene β-oxo imides, producing multifunctional cyclobutene-fused lactones and their ketone analogues. rsc.org
| Catalyst System | Ynamide Reactant | Carbonyl Partner | Product | Enantiomeric Excess (ee) | Ref. |
| (S)-BINAP-Pd(II) complex | Sulfonamide-derived ynamide | Ethyl trifluoropyruvate | Chiral oxetene | >99% | rsc.org |
| Chiral Cu(bisoxazoline) complex | N-acyl ynamide | Cyclic α-alkylidene β-oxo imide | Cyclobutene-fused lactone | High | rsc.org |
| Ruthenium/PNNP complex | Ynamide | β-ketoester | Bicyclic structure | Good to high | rsc.org |
Stereochemical control is a crucial aspect of [2+2] cycloadditions involving ynamides. The use of chiral catalysts is a primary strategy for achieving high enantioselectivity. rsc.org For example, chiral Cu(bisoxazoline) complexes at low temperatures have been shown to provide excellent yields and enantiomeric excesses in the reaction of ynamides with cyclic α-alkylidene β-oxo imides. rsc.org The proposed mechanism suggests that the reaction proceeds through a conformationally restricted Cu(II) complex, stabilized by intramolecular hydrogen bonding, which dictates the stereochemical outcome. rsc.org
In palladium-catalyzed intramolecular [2+2] cycloadditions of propargylic allyl ethers, the geometry of the alkene moiety determines the stereochemical pathway, leading to different diastereomeric bicyclic ketimines. rsc.org Computational studies, such as Molecular Electron Density Theory (MEDT), have been used to understand the molecular mechanism and stereoselectivity of [2+2] cycloaddition reactions between ynamines (related to ynamides) and nitroalkenes, suggesting a stepwise mechanism that retains the stereochemistry of the nitroalkene. mdpi.com
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the synthesis of six-membered rings. academie-sciences.fr Ynamides can act as dienophiles in these reactions. Gold-catalyzed diastereoselective [4+2] cycloadditions of ynamides with enol ethers have been reported. rsc.org In some cases, the ynamide first undergoes a gold-catalyzed isomerization to an electron-rich diene, which then participates in an intermolecular Diels-Alder reaction with an electron-poor dienophile. rsc.org
Inverse electron-demand [4+2] cycloadditions are also possible. For instance, the intramolecular reaction of ynamidyl pyrimidines under microwave irradiation at high temperatures yields polycyclic 4-aminopyridines. rsc.org
| Reaction Type | Catalyst/Conditions | Ynamide Role | Partner | Product | Ref. |
| Intermolecular Diels-Alder | Gold(I) / Isomerization | Diene (after isomerization) | Electron-poor dienophile | Bicyclic aza compound | rsc.org |
| Diastereoselective [4+2] | Gold / In situ formation | Dienophile | Enol ether | Substituted N-heterocycle | rsc.org |
| Inverse Electron-Demand [4+2] | Microwave / 210 °C | Dienophile | Pyrimidine (intramolecular) | Polycyclic 4-aminopyridine | rsc.org |
Formal [4+3] cycloadditions provide access to seven-membered rings, which are core structures in many natural products. researchgate.net Gold-catalyzed formal [4+3] cycloadditions of N-methyl-N-(phenylethynyl)methanesulfonamide (an ynamide) with chiral epoxides have been developed to prepare benzene-fused seven-membered oxacycles with moderate to high enantioselectivity. rsc.org The proposed mechanism involves the activation of the ynamide by the gold catalyst to form a ketenimine intermediate. This intermediate then reacts with the epoxide to form an oxonium species, which undergoes an SN2-type attack by the neighboring benzene (B151609) ring to form the seven-membered ring. rsc.org
| Catalyst | Ynamide Reactant | Partner | Product | Enantioselectivity | Ref. |
| Gold | N-methyl-N-(phenylethynyl)methanesulfonamide | Chiral epoxides | Benzene-fused seven-membered oxacycles | Moderate to high | rsc.org |
[2+2] Cycloadditions
Cyclization and Annulation Reactions of this compound
The unique electronic properties of ynamides, including this compound, characterized by a polarized carbon-carbon triple bond adjacent to a nitrogen atom, make them highly versatile building blocks in organic synthesis. rsc.orgjsynthchem.com This polarization allows for both nucleophilic and electrophilic characteristics, which have been extensively exploited in a variety of cyclization and annulation reactions to construct complex nitrogen-containing heterocyclic structures. researchgate.net These transformations can be initiated through intramolecular processes, mediated by Brønsted acids, or catalyzed by transition metals, each offering distinct pathways to diverse molecular architectures. rsc.orgd-nb.info
Intramolecular Cyclizations
Intramolecular cyclization reactions of ynamides, such as those involving this compound derivatives, offer a powerful strategy for the synthesis of N-heterocycles with a high degree of stereocontrol. rsc.orgd-nb.info These reactions can proceed through various mechanisms, including anionic and radical pathways. d-nb.info
Anionic cyclizations can be initiated by deprotonation at a position alpha to the sulfonyl group in N-sulfonyl ynamides. d-nb.info This can lead to subsequent intramolecular cyclization. For instance, treatment of N-sulfonyl ynamides with lithium diisopropylamine (B44863) (LDA) can initiate a skeletal reorganization through a lithiation/4-exo-dig cyclization cascade. d-nb.info The presence of additives like 1,3-dimethyl-tetrahydropyrimidin-2(1H)-one (DMPU) can influence the reaction pathway, leading to different products. d-nb.info
Intramolecular carbometallation represents another significant class of intramolecular cyclizations. academie-sciences.fr Depending on the tether between the metal and the alkyne, this method can be used to synthesize a variety of nitrogen-containing rings. academie-sciences.fr For example, intramolecular carbocupration of ynamides has been shown to be an effective method for preparing indoles and related heterocycles, typically resulting in a single regioisomer from a 5-endo-dig cyclization. academie-sciences.fr
The total synthesis of natural products like (-)-herbindoles A, B, and C has been achieved using a transition-metal-catalyzed intramolecular [2+2+2] cyclization between an ynamide and a diyne moiety within the same molecule. nih.gov This highlights the utility of intramolecular cyclizations in the efficient construction of complex polycyclic systems from a common intermediate. nih.gov
Brønsted Acid-Mediated Cyclizations
Brønsted acid-catalyzed reactions of ynamides have emerged as a significant area of ynamide chemistry, offering metal-free alternatives for the synthesis of heterocyclic compounds. researchgate.net These reactions typically proceed through the formation of a highly reactive keteniminium ion intermediate upon protonation of the ynamide. researchgate.netchinesechemsoc.org
This reactive intermediate can then be trapped by various internal nucleophiles, leading to cyclization. For example, Brønsted acid-promoted arene-ynamide cyclizations have been successfully employed to construct multicyclic quinoline (B57606) structures. researchgate.netacs.org This methodology involves an electrophilic aromatic substitution reaction and has been applied to the total synthesis of marinoquinolines. researchgate.netacs.org
Furthermore, Brønsted acids can catalyze the cyclization of ene-ynamides to form medium-sized 7- or 8-membered azacycles. researchgate.net This approach utilizes a simple carbon-carbon double bond as the nucleophile and is notable for its mild reaction conditions and the absence of a need for high dilution to achieve medium-sized ring formation. researchgate.net The reaction is compatible with a variety of substituents on the ynamide. researchgate.net In polyene cyclizations initiated by ynamide protonation, the use of a stoichiometric amount of a strong acid like triflic acid was found to be crucial for achieving the desired tricyclic product with high cis-diastereoselectivity. chinesechemsoc.org
Recent research has also demonstrated the use of chiral Brønsted acids to achieve asymmetric dearomatization of indolyl ynamides, leading to the enantioselective synthesis of polycyclic indolines. xmu.edu.cn This highlights the potential for stereocontrolled transformations using this methodology. xmu.edu.cn
Transition Metal-Catalyzed Annulations
Transition metal catalysis has significantly broadened the scope of ynamide reactivity, enabling a wide array of annulation reactions for the construction of diverse heterocyclic scaffolds. rsc.orgresearchgate.net Gold, nickel, and rhodium are among the most effective metals for catalyzing these transformations. rsc.orgjsynthchem.com
Gold catalysts are particularly effective at activating the triple bond of ynamides, facilitating annulations with various unsaturated partners. jsynthchem.com Gold-catalyzed reactions often proceed through the formation of α-imino gold carbenes or ketenimine intermediates. rsc.orgxmu.edu.cn
Gold-catalyzed [4+2] annulations of ynamides with 2-ethynylanilines or aminocarbonyls provide access to substituted 2-aminoquinolines. researchgate.net Similarly, formal [4+3] cycloadditions with chiral epoxides can yield benzene-fused seven-membered oxacycles. rsc.org The mechanism is proposed to involve ynamide activation by the gold catalyst to form a ketenimine, which then reacts with the epoxide. rsc.org
[3+2] annulations are also common. For example, the reaction of ynamides with isoxazoles, catalyzed by gold, can produce 2-aminopyrroles and pyridines. jsynthchem.com Gold-catalyzed annulations of ynamides with α-aryl diazonitriles can also lead to 1-amino-1H-indenes through an ionic pathway initiated by a highly electrophilic α-cyano arylgold carbene. rsc.org Furthermore, a ligand-dependent cyclization strategy using gold catalysts allows for the divergent synthesis of indole (B1671886) and furoindole scaffolds from the same ynamide precursors by simply changing the phosphine (B1218219) ligand. rsc.org
| Catalyst System | Reactant 2 | Product Type | Reference |
| Ph₃PAuCl/AgNTf₂ | 2-Ethynylanilines | 2-Aminoquinolines | researchgate.net |
| Gold(I) | Chiral Epoxides | Benzene-fused Oxacycles | rsc.org |
| Gold(I) | Isoxazoles | 2-Aminopyrroles/Pyridines | jsynthchem.com |
| Gold(I) | α-Aryl diazonitriles | 1-Amino-1H-indenes | rsc.org |
| Gold(I)/PPh₃ | Internal Nucleophile | Indoles | rsc.org |
| Gold(I)/Me₄ᵗBuXPhos | Internal Nucleophile | Furoindoles | rsc.org |
Nickel catalysts offer a cost-effective and versatile platform for ynamide transformations. acs.org Nickel-catalyzed reactions often involve the formation of an alkenyl nickel species. researchgate.net
A notable application is the highly regioselective addition/cyclization of ynamide-benzylnitriles with organoboronic acids. acs.org This reaction, catalyzed by a simple nickel salt and a phosphine ligand, provides a route to diamino-functionalized 1-arylnaphthalenes. acs.org The reaction is believed to proceed via β-addition of the arylboronic acid to the ynamide. acs.org
Nickel catalysis has also been employed in the amination/cyclization of ynamide-nitriles with amines to produce functionalized 3-aminoindoles and 4-aminoisoquinolines. researchgate.net In this process, the tosyl group on the ynamide acts as a directing group, ensuring high regioselectivity of the β-addition. researchgate.net Additionally, nickel-catalyzed tandem alkoxylation/Claisen rearrangement of ynamides with 3,3-difluoroallyl alcohol has been developed for the synthesis of β,β-difluoromethyleneamide derivatives. acs.org
| Catalyst System | Reactants | Product Type | Reference |
| NiI₂/P(p-MeOC₆H₄)₃ | Ynamide-benzylnitrile, Organoboronic acid | 1-Arylnaphthalenes | acs.org |
| Nickel/Lewis Acid | Ynamide-nitrile, Amine | 3-Aminoindoles/4-Aminoisoquinolines | researchgate.net |
| Nickel(0)/Ligand | Ynamide, 3,3-Difluoroallyl alcohol | β,β-Difluoromethyleneamides | acs.org |
Rhodium catalysts are particularly effective in mediating cycloaddition reactions, especially [2+2+2] cyclotrimerizations. acs.org These reactions are highly atom-economical and can be used to construct highly substituted benzene rings and other cyclic systems. acs.org
Rhodium-catalyzed [2+2+2] cycloadditions of diynes with ynamides have been used to construct axially chiral anilides. researchgate.net The regioselectivity of these cyclotrimerizations can often be controlled, as seen in the reaction of alkynyl yndiamides with monoalkynes to form 7-aminoindolines. acs.org The electronic properties of the alkyne partner dictate the regiochemical outcome. acs.org
A rhodium-catalyzed azide-alkyne cycloaddition of internal ynamides has been developed for the regioselective synthesis of 5-amino-triazoles under mild conditions. acs.org Furthermore, the [2+2+2] cycloaddition of alkynyl-ynamides with carbon disulfide, catalyzed by a rhodium/BINAP system, provides a direct route to indolothiopyrane thiones. scirp.org The substitution pattern on the ynamide controls the regiochemistry of the product. scirp.org
| Catalyst System | Reactants | Product Type | Reference |
| Rhodium/Chiral Ligand | Diyne, Ynamide | Axially Chiral Anilides | researchgate.net |
| Cationic Rhodium(I) | Alkynyl yndiamide, Alkyne | 7-Aminoindolines | acs.org |
| Rhodium(I) | Internal ynamide, Azide (B81097) | 5-Amino-triazoles | acs.org |
| [RhCl(C₈H₁₄)₂]₂/BINAP | Alkynyl-ynamide, Carbon Disulfide | Indolothiopyrane thiones | scirp.org |
Palladium-Catalyzed Cyclizations
Palladium catalysis offers a powerful tool for the cyclization of ynamide substrates, including derivatives of this compound. These reactions often proceed through a cascade mechanism, enabling the rapid construction of complex nitrogen-containing heterocyclic structures. nih.govrsc.org The specific outcome of the cyclization is highly dependent on the substrate structure and reaction conditions.
One notable application involves the intramolecular cyclization of N-alkynyl alkyloxycarbamates, which can be prepared from this compound. In a process catalyzed by Pd(PPh₃)₄ with a copper(II) halide co-catalyst (e.g., CuCl₂ or CuBr₂), these substrates undergo cyclization to form 4-halo-oxazolones. nih.govorganic-chemistry.org This transformation proceeds via a halopalladation mechanism, generating a σ-vinylpalladium intermediate that is subsequently trapped by the carbamate (B1207046) oxygen nucleophile. organic-chemistry.org The resulting 4-halo-oxazolones are versatile intermediates for further functionalization through cross-coupling reactions. nih.gov
Another significant palladium-catalyzed transformation is the cascade cyclization of bromoenynamides, which can be synthesized incorporating the this compound framework. These reactions can lead to the formation of intricate tricyclic aza-cycles. nih.govrsc.orgrsc.org For instance, a bromoenynamide equipped with an additional alkyne or ynamide substituent can undergo a palladium-catalyzed cascade to afford azatricyclic products, offering a regiospecific route to highly functionalized azacycles. rsc.orgrsc.org The mechanism involves carbopalladation of the ynamide, and the tether length between the reacting moieties influences the size of the rings formed. rsc.org
The table below summarizes representative conditions for palladium-catalyzed cyclizations applicable to this compound derivatives.
| Catalyst/Reagents | Substrate Type | Product | Ref. |
| Pd(PPh₃)₄, CuBr₂ | N-(Oct-6-ynyl) alkyloxycarbamate | 4-Bromo-oxazolone derivative | nih.govorganic-chemistry.org |
| Pd(OAc)₂, P(o-tol)₃ | Bromoenynamide from this compound | Tricyclic azacycle | rsc.orgrsc.org |
| PdCl₂(PPh₃)₂ | N-allyl-γ-branched this compound | Cyclopentenimine derivative | nih.gov |
Polyene Cyclization Initiated by this compound Protonation
The ynamide functional group in this compound can act as a potent initiator for polyene cyclization reactions upon protonation. chinesechemsoc.orgpku.edu.cnchinesechemsoc.org This biomimetic strategy allows for the construction of complex polycyclic frameworks, such as those found in terpenes and steroids. chinesechemsoc.orgresearchgate.net Protonation of the ynamide by a strong Brønsted acid, like triflic acid (TfOH), generates a highly reactive keteniminium ion. chinesechemsoc.orgpku.edu.cnorgsyn.org This electrophilic intermediate triggers a cationic cascade, leading to the cyclization of appended polyene chains. orgsyn.orgresearchgate.net
A remarkable feature of using an ynamide initiator is its ability to control the stereochemistry of the cyclization products. Research has shown that both E- and Z-configured ynamide-capped polyenes (YCPs) can lead to the formation of cis-decalin frameworks with excellent diastereoselectivity, a result that is challenging to achieve with conventional polyene cyclizations. chinesechemsoc.orgpku.edu.cn This unusual stereochemical outcome is attributed to steric repulsion in the transition state of the Friedel-Crafts-type cyclization involving the iminium group. chinesechemsoc.orgpku.edu.cnchinesechemsoc.org
The process is believed to follow a stepwise, double protonation mechanism, and an excess of the acid promoter is often essential for the reaction to proceed to completion without premature termination. chinesechemsoc.orgpku.edu.cn The resulting polycyclic structures contain an amino functionality, making them valuable precursors for the synthesis of alkaloids and other nitrogen-containing natural products. chinesechemsoc.orgchinesechemsoc.orgresearchgate.net
| Promoter | Substrate | Key Intermediate | Product | Ref. |
| Triflic Acid (TfOH) | Polyene-tethered this compound | Keteniminium ion | cis-Decalin framework | chinesechemsoc.orgpku.edu.cn |
| Bistriflimide (Tf₂NH) | Polyene-tethered this compound | Keteniminium ion | Polycyclic nitrogen heterocycle | orgsyn.orgresearchgate.net |
Ring-Closing Metathesis (RCM) in Conjunction with Ynamides
Ring-closing metathesis (RCM) is a powerful method for the synthesis of cyclic compounds, and ynamides, including this compound, have been successfully employed in these transformations. nih.govnih.gov Ene-ynamides, which are molecules containing both an alkene and an ynamide moiety, can undergo RCM to produce nitrogen-containing heterocycles with a dienamide unit. researchgate.net
The reaction is typically catalyzed by ruthenium-based catalysts, such as the second-generation Grubbs catalyst. researchgate.netacs.org The RCM of an ene-ynamide derived from this compound would proceed to form a cyclic structure, with the size of the ring being dependent on the length of the tether connecting the alkene and the ynamide. This methodology has been used to synthesize a variety of heterocycles, including six-, seven-, and eight-membered rings. researchgate.net
Furthermore, tandem RCM processes involving diene-ynamides have been developed. acs.org This allows for the construction of more complex bicyclic systems in a single operation. The success of these reactions highlights the compatibility of the ynamide functionality with common olefin metathesis catalysts. nih.gov The resulting cyclic dienamides are versatile synthetic intermediates, for example, for use in Diels-Alder cycloadditions. acs.org
| Catalyst | Substrate Type | Product Type | Ref. |
| Grubbs Catalyst (2nd Gen) | Ene-ynamide from this compound | Cyclic dienamide | researchgate.netacs.org |
| Hoveyda-Grubbs Catalyst | Diene-ynamide from this compound | Bicyclic dienamide | nih.govacs.org |
Addition Reactions
Electrophilic Additions
The polarized triple bond of this compound makes it susceptible to electrophilic addition reactions. Upon interaction with an electrophile, a highly reactive keteniminium ion is typically formed, which can then be trapped by a nucleophile. orgsyn.orgrsc.org
This compound can act as a nucleophile in additions to carbonyl compounds, particularly activated electrophiles like isatins. rsc.org These reactions provide access to 3-hydroxyoxindoles, a core structure in many biologically active alkaloids. nih.gov The addition of terminal ynamides to isatins can be achieved with high yields and enantioselectivities when using a chiral copper(I)-bisoxazolidine catalyst system. nih.govnih.gov
The reaction proceeds under mild, base-free conditions and is scalable. rsc.orgnih.gov It is proposed that the copper catalyst activates the isatin, and the ynamide adds in a 1,2-fashion. rsc.org This process generates a tetrasubstituted stereocenter at the C3 position of the oxindole (B195798) ring. The resulting products, containing a versatile ynamide moiety, can be further transformed into various functional groups, such as 1,3-amino alcohols and β-hydroxy amides. nih.govnih.gov A zinc-catalyzed alkyne-carbonyl metathesis between ynamides and isatins has also been reported to produce fully substituted alkenes stereoselectively. figshare.comacs.org
| Catalyst | Electrophile | Product | Key Features | Ref. |
| Cu(I)-bisoxazolidine complex | Isatin | 3-Hydroxy-3-(oct-6-ynyl)oxindole | High enantioselectivity, base-free | nih.govnih.gov |
| Zinc catalyst | Isatin | Indolone with fully substituted alkene | Stereoselective, mild conditions | figshare.comacs.org |
The formation of a keteniminium intermediate is a central theme in the reactivity of this compound. orgsyn.orgresearchgate.net This highly electrophilic species is generated when the ynamide reacts with a Brønsted acid, a Lewis acid, or other electrophiles. orgsyn.orgresearchgate.netspringernature.com The unique reactivity of these activated keteniminium ions enables transformations that are not feasible with less polarized alkynes. researchgate.net
Once formed from this compound, the keteniminium ion is a potent electrophile that readily reacts with a wide range of nucleophiles. researchgate.net This reactivity is the foundation for numerous synthetic methods, including the polyene cyclizations discussed previously (Section 3.3.4), where the keteniminium ion initiates the cationic cascade. chinesechemsoc.orgpku.edu.cn It is also the key intermediate in various cycloadditions and Friedel-Crafts-type reactions. rsc.orgrsc.org For example, in the presence of an acid catalyst, the keteniminium intermediate derived from an ynamide can be trapped by electron-rich arenes. rsc.org The stability and high electrophilicity of the keteniminium ion derived from ynamides like this compound make it a cornerstone of modern synthetic organic chemistry. orgsyn.orgresearchgate.net
Nucleophilic Additions
Ynamides exhibit enamide-like nucleophilicity, allowing them to react with various electrophiles. rsc.org This reactivity can be modulated by reaction conditions; acidic conditions typically favor α-addition, while basic conditions promote β-addition. researchgate.net
In the context of this compound, nucleophilic additions can be catalyzed by Lewis acids, which activate carbonyl electrophiles. For instance, the addition of ynamides to isatins can be achieved under base-free conditions, proceeding through a keteniminium intermediate. nih.gov While specific examples with this compound are not detailed, the general reactivity pattern suggests its utility in similar transformations. The inherent nucleophilicity of terminal ynamides has been harnessed in 1,2-addition reactions to carbonyl and imine electrophiles, often with high stereoselectivity. rsc.org
A notable application of ynamide nucleophilicity is in Friedel-Crafts-type reactions. A three-component reaction involving an ynamide, an electron-rich arene, and an iodine(III) electrophile leads to α-aryl-β-iodanyl enamides with high regio- and stereoselectivity. rsc.org Density Functional Theory (DFT) calculations suggest that a distorted keteniminium intermediate directs the trans-selective addition of the arene nucleophile. rsc.org
| Reaction Type | Electrophile | Catalyst/Conditions | Key Intermediate | Product Type |
| 1,2-Addition | Carbonyls, Imines | Lewis Acid | Keteniminium | Propargylic alcohols/amines |
| Friedel-Crafts type | Arenes, Heteroarenes | Iodine(III) electrophile | Keteniminium | α-Aryl-β-iodanyl enamides |
Hydro-Heteroatom Additions
Hydro-heteroatom additions to ynamides involve the addition of an H-Y bond (where Y is a heteroatom like O, S, or N) across the alkyne functionality. These reactions provide a direct route to functionalized enamides.
The hydrative aminoxylation of ynamides is a unique transformation that can proceed through two distinct mechanistic pathways, both involving the versatile persistent radical TEMPO or its oxidized form, TEMPO+. nih.gov One pathway involves a polar-radical crossover mechanism where a radical species adds to a keteniminium intermediate. nih.gov The alternative pathway is a nucleophile/electrophile cooperative process. nih.gov This reaction tolerates a range of aromatic and aliphatic substituents on the ynamide, affording α-aminooxy ketone products in high yields. nih.govresearchgate.net Isotopic labeling studies using ¹⁸O-water confirmed that in the TEMPO⁺-mediated reaction, the oxygen atom is incorporated into the carbonyl group, supporting a mechanism involving cationic activation and subsequent hydrolysis. nih.gov
| Ynamide Substrate | Reagents | Conditions | Product | Yield |
| Aryl-substituted ynamides | TEMPO, H₂O | Ambient Temperature | α-Aminooxy Ketones | High |
| Aliphatic-substituted ynamides | TEMPO, H₂O | 40 °C | α-Aminooxy Ketones | High |
The hydrosulfuration of ynamides offers a highly chemo-, regio-, and stereoselective method for creating vinyl sulfides. This reaction is particularly effective for the modification of cysteine residues in peptides and proteins. nih.gov The process proceeds efficiently under slightly basic aqueous conditions (pH 8), leading exclusively to the Z-isomer of the resulting thioether conjugate. nih.govdntb.gov.ua The reaction is compatible with various functional groups found in peptides, including amino, carboxyl, and hydroxyl groups. dntb.gov.ua The strong electron-withdrawing group on the ynamide nitrogen is crucial for this base-promoted nucleophilic β-addition. researchgate.net
| Reactants | Conditions | Product Stereochemistry | Key Feature |
| Ynamide, Thiol (e.g., Cysteine) | pH 8 aqueous buffer | Z-isomer | High chemoselectivity for Cys |
Hydroamidation of ynamides provides access to ketene (B1206846) aminals. nih.gov For instance, a protocol using ytterbium(III) trifluoromethanesulfonate (B1224126) [Yb(OTf)₃], N-iodosuccinimide (NIS), and acetonitrile (B52724) has been developed for the synthesis of highly substituted oxazoles from ynamides, a reaction that proceeds via hydroamidation and subsequent cyclization. nih.gov Gold(I)-catalyzed hydroamination of ynamides with anilines is also a well-established method, yielding enamines with high regioselectivity. researchgate.net The regioselectivity is rationalized by the polarization of the alkyne by the Au(I) catalyst. researchgate.net
| Catalyst System | Amine Source | Product Type | Reference |
| Yb(OTf)₃, NIS, CH₃CN | Acetonitrile | Substituted Oxazoles | nih.gov |
| Au(I) complexes | Anilines | Enamines | researchgate.net |
Radical Addition Reactions
While ionic reactions of ynamides are well-explored, their radical-based transformations have gained increasing attention. researchgate.net The radical chemistry of ynamides can be challenging due to high reactivity and potential for undesirable byproducts. springernature.com However, controlled radical additions offer unique pathways for functionalization.
Photoinduced reactions provide a mild and efficient way to initiate radical processes with ynamides. Under visible light irradiation, often with a photocatalyst, various radical cascade reactions can be initiated. rsc.org For example, a photocatalyst-free method has been developed for the structural rearrangement and functionalization of amides. rsc.org
A key challenge in ynamide radical chemistry is controlling the regioselectivity of the radical addition to the α- or β-carbon, which often leads to a mixture of E/Z isomers. springernature.com However, photoinduced processes have been developed that achieve regio- and chemoselective ynamide bond fission and functionalization. springernature.comresearchgate.net In one study, photoinduced radical-triggered cyclization of 2-alkynyl-ynamides was used to synthesize chalcogen-substituted indole derivatives. springernature.com The mechanism involves the generation of a sulfonyl radical which adds regioselectively to the α-carbon of the ynamide, initiating a cascade that leads to the final product. rsc.org
Control experiments have confirmed the involvement of radical pathways in these transformations. rsc.org The presence of radical trapping agents like TEMPO can inhibit or alter the course of the reaction, providing evidence for radical intermediates. rsc.org
| Reaction Type | Initiation | Key Intermediate | Outcome | Reference |
| Radical Cascade Annulation | Photoredox Catalysis | β-Oxyvinyl radical | Tricyclic/Spiro-tetracyclic compounds | nih.gov |
| Structural Reshuffling | Photoinduced (catalyst-free) | Sulfonyl radical | Chalcogen-substituted indoles | springernature.comrsc.org |
Regio- and Chemoselectivity in Radical Additions
The radical chemistry of ynamides, including this compound, presents significant challenges due to high reactivity, the potential for undesirable byproducts, and inherent issues with regio- and chemoselectivity. researchgate.net Radical additions to the polarized carbon-carbon triple bond of ynamides can, in principle, occur at either the α- or β-carbon. While many radical cyclizations prefer to attack the α-position to form smaller, kinetically favored rings, the regioselectivity can be influenced by various factors. researchgate.net
In the context of intermolecular radical additions, studies on ynamides have shown that the choice of radical precursor and reaction conditions plays a crucial role in determining the outcome. For instance, the addition of sulfonyl radicals, generated under blue LED irradiation, to ynamides has been observed to proceed with high regioselectivity, favoring addition to the α-carbon. rsc.org This selective addition initiates a cascade of events, including cyclization and bond cleavage/migration. rsc.org However, issues can arise, as metal- or oxidant-induced radical additions to the α- and β-carbons of ynamides can sometimes lead to a mixture of E/Z isomers. nih.gov
Research on yne-tethered ynamides has demonstrated that the nature of the radical species can dictate the chemoselectivity of the reaction. For example, a selenyl radical has been shown to preferentially attack the alkyne moiety over the ynamide, leading to a regioselective 5-exo-dig cyclization to form 4-selenyl-pyrroles. researchgate.net This highlights the subtle electronic and steric factors that govern the selectivity in these complex systems. The challenge lies in controlling these factors to achieve a desired, single product. researchgate.net
| Radical Species | Reaction Type | Observed Selectivity | Key Findings | Citation |
|---|---|---|---|---|
| Sulfonyl Radical | Photoinduced Addition | High regioselectivity for α-carbon addition | Initiates a cyclization and bond cleavage/migration cascade. | rsc.org |
| Selenyl Radical | Cyclization of yne-tethered ynamides | Chemoselective attack on the alkyne over the ynamide; regioselective 5-exo-dig cyclization. | Leads to the formation of 4-selenyl-pyrroles. | researchgate.net |
| Various Radicals (metal/oxidant induced) | Intermolecular Addition | Mixture of E/Z isomers | Highlights the challenge in controlling stereoselectivity. | nih.gov |
Rearrangement and Cycloisomerization Reactions
Ynamides are valuable precursors for a variety of rearrangement and cycloisomerization reactions, leading to the formation of diverse and complex cyclic structures. rsc.orgsioc-journal.cnnih.gov These transformations often proceed with high efficiency and atom economy. researchgate.net
[1,n]-Hydride Shifts
A significant transformation involving ynamides is the researchgate.netorcid.org-hydride shift, which can be triggered by the formation of highly reactive keteniminium ions. orgsyn.orgnih.gov The activation of an ynamide with a Brønsted acid or a gold catalyst generates a keteniminium intermediate. nih.govfigshare.com The exceptional electrophilicity of this intermediate can induce a researchgate.netorcid.org-hydride shift from an unactivated C-H bond, initiating a cationic cyclization. nih.gov This methodology has been successfully applied to the synthesis of functionalized tetrahydropyridines and piperidines. orgsyn.orgnih.gov The rate-determining step in some gold-catalyzed intramolecular hydroalkylations of ynamides has been identified as the initial researchgate.netorcid.org-hydride shift. nih.gov The nature of the substituent at the benzylic position from which the hydride shifts has been shown to influence the reaction's efficiency. nih.gov
Carbon-Nitrogen Bond Fission and Structural Reshuffling
A more challenging transformation in ynamide chemistry is the cleavage of the C(sp)-N bond. researchgate.net Recent advancements have demonstrated that photoinduced radical-triggered processes can achieve this bond fission, leading to structural reshuffling and functionalization of 2-alkynyl-ynamides. nih.govspringernature.com This approach allows for the synthesis of complex indole derivatives that are otherwise difficult to access. springernature.com The mechanism involves the generation of a radical species that regioselectively adds to the ynamide, initiating a cascade that includes C(sp)-N bond cleavage and subsequent intramolecular migration and functionalization. nih.govspringernature.com This strategy overcomes some of the limitations of traditional methods that often require harsh conditions or expensive catalysts. nih.gov
Chelotropic and Spin-State Rearrangements of Ynamide Ligands
In the realm of organometallic chemistry, ynamide ligands can undergo fascinating rearrangements. A heterocumulene ligand, which can exist in both azaalleneyl and ynamide forms, has been shown to undergo a reversible chelotropic shift promoted by Brønsted acid-base chemistry. researcher.lifebvsalud.org This structural rearrangement induces an unprecedented change in the spin-state of a vanadium(III) ion to which it is coordinated. bvsalud.org Specifically, a high-spin V(III) complex with a κ¹-N-ynamide ligand can be converted to a low-spin, diamagnetic V(III) complex featuring a chelated κ²-C,N-azaalleneyl ligand. orcid.orgbvsalud.org This transformation highlights the intricate interplay between ligand structure and the electronic properties of the metal center. bvsalud.org
| Reaction Type | Key Intermediate/Process | Product Type | Key Findings | Citation |
|---|---|---|---|---|
| researchgate.netorcid.org-Hydride Shift | Keteniminium ion | Tetrahydropyridines, Piperidines, Indenes | Triggered by acid or gold catalysis; allows for efficient cationic cyclizations. | orgsyn.orgnih.govnih.govfigshare.com |
| C-N Bond Fission and Structural Reshuffling | Radical-initiated cascade | Substituted Indoles | Photoinduced process enables cleavage of the strong C(sp)-N bond. | nih.govspringernature.com |
| Chelotropic and Spin-State Rearrangement | Reversible chelotropic shift of ynamide ligand | Metal complexes with altered spin states | Demonstrates ligand-induced control over metal center's electronic properties. | orcid.orgresearcher.lifebvsalud.org |
Mechanistic and Theoretical Investigations of Oct 6 Ynamide Reactions
Computational Chemistry Approaches
Computational methods, particularly those rooted in quantum mechanics, allow for the detailed examination of reaction mechanisms that are often difficult or impossible to probe through experimental means alone. For ynamides, these approaches have been instrumental in explaining their diverse reactivity patterns, including cycloadditions, rearrangements, and annulations. rsc.orgresearchgate.net
Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of molecules and predict the energetics of chemical reactions. rsc.orgrsc.org DFT has been successfully applied to the study of ynamide reactions to elucidate mechanisms, rationalize selectivity, and predict outcomes. rsc.orgrsc.org
DFT calculations are highly effective in mapping the potential energy surface of a reaction, which helps in identifying the most plausible sequence of steps from reactants to products. This involves locating stable intermediates and, crucially, the transition states that connect them. researchgate.net
A notable example is the acid-mediated reaction of ynamides with azides, which can lead to two different classes of products. rsc.org DFT studies have delineated the divergent mechanistic pathways responsible for this selectivity. The reaction is initiated by the protonation of the ynamide by an acid like triflic acid (TfOH) to form a highly reactive keteniminium ion intermediate. rsc.orgpku.edu.cn From this common intermediate, the reaction can proceed through two competitive pathways, each with its own distinct transition state (TS).
Pathway A (Azide Addition): The azide (B81097) can directly add to the keteniminium ion. This pathway involves a transition state (TSA ) leading to an N,N-ketene acetal (B89532) intermediate, which then undergoes further rearrangement.
Pathway B (Triflate Addition): Alternatively, the counter-ion (triflate) can add to the keteniminium ion, forming an N,O-ketene acetal via transition state (TSB ). This intermediate can then react with the azide.
By calculating the structures and energies of these transition states, researchers can determine which pathway is more likely under specific conditions. rsc.org In gold-catalyzed dehydro-Diels-Alder reactions, DFT calculations have also been used to determine whether the core [4+2] cyclization event proceeds through a concerted or a stepwise mechanism, depending on the substituents on the ynamide. researchgate.net
Below is a representative table illustrating how DFT-calculated energy barriers can distinguish between competing reaction pathways for a generic ynamide reaction.
| Pathway | Key Transition State (TS) | Calculated Free Energy Barrier (kcal/mol) | Overall Reaction Energy (kcal/mol) |
|---|---|---|---|
| Pathway A (Direct Azide Addition) | TS_A | 15.2 | -35.5 |
| Pathway B (Triflate Addition First) | TS_B | 19.8 | -21.7 |
Fictional data for illustrative purposes, based on trends described in the literature. rsc.org
DFT calculations can effectively explain why small changes in substrates or reagents lead to different reaction outcomes. rsc.org In the acid-promoted reaction of ynamides, the choice of azide was found to be critical in controlling which of the two divergent pathways is followed. rsc.org DFT models helped rationalize this observation by analyzing the properties of the transition states. For certain azides, stabilizing non-covalent interactions, such as π-π stacking, were identified in the transition state geometry of one pathway but not the other. These subtle interactions can lower the energy barrier for one pathway, making it the dominant route to the observed product. rsc.org
Similarly, in gold-catalyzed intramolecular cycloisomerizations of tryptamine-ynamides, DFT studies have been employed to understand the origins of regioselectivity (α- vs. β-attack). The calculations revealed that the outcome depends on a delicate balance of electrostatic and dispersion effects between the ynamide's substituent and the gold catalyst's ligand. rsc.org This level of insight is critical for designing substrates and catalysts to achieve a desired regiochemical outcome. rsc.org
Many reactions involving ynamides create new stereocenters, and controlling the stereochemical outcome is a major goal in organic synthesis. nih.govacs.org DFT calculations are an invaluable tool for predicting and understanding stereoselectivity. This is achieved by locating the transition states for the formation of all possible stereoisomers (e.g., enantiomers or diastereomers) and comparing their relative energies. The pathway with the lowest-energy transition state is expected to be the major one, leading to the predominant stereoisomer. nih.gov
For example, in a diastereoselective reaction variant, a chiral auxiliary was attached to the ynamide. DFT calculations can model the transition states for the formation of the different diastereomeric products. The calculated energy difference between these diastereomeric transition states can be used to predict the diastereomeric ratio (d.r.), which can then be compared with experimental results. rsc.org
The following interactive table shows hypothetical energy data for transition states leading to two different diastereomers, illustrating how DFT can predict stereochemical outcomes.
| Diastereomer Formed | Transition State | Relative Free Energy (kcal/mol) | Predicted Product Ratio |
|---|---|---|---|
| Diastereomer 1 (Major) | TS_diastereo_1 | 0.0 | |
| Diastereomer 2 (Minor) | TS_diastereo_2 | 1.5 |
Fictional data for illustrative purposes.
Natural Bond Orbital (NBO) analysis is a computational technique that is often performed after a DFT calculation to translate the complex mathematical wavefunctions into a more intuitive chemical picture of bonding, lone pairs, and intermolecular interactions. NBO analysis provides information on charge distribution, hybridization, and donor-acceptor (hyperconjugative) interactions within a molecule.
In the context of ynamide reactions, NBO analysis has been used to understand the electronic factors that drive reactivity. For instance, in the study of divergent ynamide reactivity with azides, NBO analysis was performed on the transition state structures. rsc.org This analysis can quantify the extent of electron delocalization from the azide nucleophile to the keteniminium electrophile in the transition state. By comparing these interactions in competing pathways, researchers can gain a deeper understanding of the electronic nature of the transition state and the factors that stabilize it, thus providing a more complete explanation for the observed reactivity and selectivity. rsc.org
Density Functional Theory (DFT) Calculations
Identification and Characterization of Key Intermediates
The versatility of Oct-6-ynamide as a synthetic building block stems from its ability to form a range of reactive intermediates under different conditions. The polarization of the carbon-carbon triple bond, influenced by the adjacent nitrogen atom, allows for both electrophilic and nucleophilic characteristics, paving the way for ionic, radical, and metal-mediated reaction pathways. nih.gov
Keteniminium ions are arguably the most common reactive intermediates in ynamide chemistry. nih.gov They are typically generated when the ynamide function is activated by an electrophile, such as a Brønsted acid, Lewis acid, or a metal catalyst. nih.gov Protonation or coordination of the electrophile to the β-carbon of the alkyne is a common method for their formation. nih.govnih.gov This process results in a highly electrophilic species with a linear, allene-like structure, where the positive charge is delocalized.
The primary characteristic of a keteniminium ion is the pronounced electrophilicity of the α-carbon. This directs nucleophiles to attack this position, which is a key factor in determining the regioselectivity of many ynamide reactions. nih.gov For example, the acid-catalyzed hydroarylation of ynamides proceeds through a keteniminium intermediate, which is then attacked by an electron-rich aromatic ring to form a new carbon-carbon bond at the α-position. nih.gov Similarly, catalyst-free 1,2-carboboration reactions are proposed to proceed through a keteniminium-type zwitterion. nih.gov
Vinyl cations are dicoordinated carbocations that have long been considered high-energy, transient species. wikipedia.org In the context of ynamide chemistry, they can be formed through processes such as the copper-catalyzed intramolecular cyclization of N-propargyl ynamides. nih.gov The initial activation of the ynamide's triple bond by the catalyst can lead to a cyclization event that generates the vinyl cation intermediate. nih.gov
Despite their high reactivity, vinyl cations can be sluggish electrophiles due to high intrinsic barriers for the sp² to sp rehybridization required for their formation and subsequent reactions. acs.org Once formed, these intermediates can undergo various transformations, including intermolecular C-H insertion reactions and rearrangements. nih.govnih.gov The development of catalytic methods to generate and control the reactivity of vinyl cations has opened new avenues for C-H functionalization. escholarship.org
While the initial activation of an ynamide may lead to a keteniminium or vinyl cation, subsequent rearrangements can generate other carbocationic intermediates. These secondary carbocations are often more stable, such as allylic or benzylic cations. For instance, a vinyl cation can undergo a 1,2-hydride shift to form a thermodynamically more stable allyl-stabilized cation, although this rearrangement can be kinetically challenging. wikipedia.org In some cases, carbocation-mediated pathways can lead to novel cyclization products, such as the formation of 3-allenyl-2-amidobenzofurans. nih.gov
While ionic pathways dominate ynamide chemistry, radical-based reactions have emerged as a powerful complementary strategy. nih.gov The addition of a radical species to the ynamide triple bond can occur at either the α- or β-position, leading to a vinyl radical intermediate. The regioselectivity of the initial radical attack is a critical factor influencing the final product. nih.gov
For instance, copper-catalyzed trans-selective hydroboration of ynamides is proposed to proceed through a radical mechanism. nih.gov In other examples, the reaction of ynamides with α-dicarbonyl radicals, mediated by Mn(OAc)₃/Cu(OAc)₂, leads to the formation of 2-aminofurans through a cascade involving radical addition and subsequent polar cyclization. acs.org These radical transformations showcase the versatility of ynamides beyond their traditional role as electrophile precursors. researchgate.netresearchgate.net
Ynamides can serve as effective precursors for the generation of metal-carbene intermediates, which are highly valuable in organic synthesis. nih.gov In the presence of transition metal catalysts like rhodium(I) or gold(I) and a mild external oxidant (e.g., pyridine (B92270) N-oxide), ynamides can be converted into α-oxo metal carbenes. nih.govacs.org
These metal-carbene species are not formed through the decomposition of hazardous diazo compounds, making ynamides an attractive alternative. nih.gov Once generated, the rhodium(I) carbenes can undergo metathesis with tethered alkynes or be trapped by alkenes to yield complex nitrogen-containing heterocycles such as 3-azabicyclo[3.1.0]hexanes. nih.gov This reactivity highlights the ability of ynamides to participate in advanced catalytic cycles for the construction of diverse molecular architectures. acs.orgscispace.com
Understanding Chemo-, Regio-, and Stereoselectivity
The ultimate outcome of a reaction involving this compound is governed by the selective formation and reaction of the key intermediates discussed above. By carefully choosing reaction parameters such as the catalyst, solvent, and the electronic nature of the nitrogen-protecting group, chemists can exert precise control over the chemo-, regio-, and stereoselectivity of the transformation. nih.gov
Chemoselectivity refers to the preferential reaction of one functional group over another. In ynamide chemistry, a key choice is between an ionic and a radical pathway. The use of Brønsted or Lewis acids typically favors the formation of keteniminium ions, directing the reaction down an ionic path. nih.gov Conversely, the use of radical initiators or specific photoredox conditions can promote the formation of radical intermediates, leading to completely different products. nih.gov
Regioselectivity is a central theme in ynamide chemistry. The inherent polarization of the ynamide triple bond typically directs nucleophilic attack to the α-position via a keteniminium ion intermediate. acs.org This leads to a predictable outcome in many additions and cyclizations. However, strategies have been developed to reverse this inherent reactivity, an "umpolung" approach. acs.org These strategies include radical-initiated additions that can favor β-functionalization or the use of specific catalytic systems that alter the electronic distribution of the intermediate. nih.govacs.orgacs.org
Stereoselectivity involves the control of the three-dimensional arrangement of atoms. In ynamide reactions, stereocontrol can be achieved through various means. For instance, in the hydrothiolation of ynamides, the addition of the nucleophile to the keteniminium intermediate occurs from the sterically less hindered face, leading to the selective formation of the (E)-alkene. nih.gov Similarly, copper-catalyzed radical hydroboration reactions can proceed with high trans-selectivity. nih.gov In asymmetric catalysis, chiral ligands on a metal catalyst can control the enantioselectivity of reactions involving metal-carbene or vinyl cation intermediates, providing access to enantioenriched products. nih.govacs.org
The interplay between these factors is summarized in the following table:
| Intermediate | Generation Method | Controlling Selectivity | Typical Outcome |
|---|---|---|---|
| Keteniminium Ion | Protonation or electrophilic activation (e.g., with Brønsted/Lewis acids). nih.gov | Directs nucleophilic attack to the α-carbon, controlling regioselectivity. Steric factors control stereoselectivity (e.g., E-isomer formation). nih.gov | α-Functionalized enamides. acs.org |
| Vinyl Cation | Metal-catalyzed cyclization or ionization of vinyl triflates. nih.govnih.gov | Chiral catalysts can induce enantioselectivity in subsequent C-H insertion or cyclization reactions. nih.govescholarship.org | C-H functionalized products, polycyclic systems. nih.gov |
| Radical Intermediates | Radical initiators (e.g., AIBN) or photoredox catalysis. nih.govresearchgate.net | Regioselectivity can be reversed to the β-position. Stereoselectivity is often high (e.g., trans-addition). nih.govacs.org | β-Functionalized enamides, radical cyclization products. nih.gov |
| Metal-Carbene | Oxidation of ynamides with metal catalysts (e.g., Rh, Au) and an oxidant. nih.gov | The choice of metal and ligand dictates the reactivity (e.g., metathesis vs. cyclopropanation) and can control stereoselectivity. nih.govacs.org | Cyclopropanes, products of metathesis. nih.gov |
Factors Influencing Diastereoselectivity (e.g., Steric Repulsion)
Diastereoselectivity in chemical reactions, including those involving ynamides, is critically dependent on the spatial arrangement of atoms in transition states, where steric repulsion often plays a decisive role. In the context of ynamide cyclizations and additions, the substituents on the ynamide itself, as well as the reacting partner, dictate the favored direction of attack, leading to the preferential formation of one diastereomer over another.
For instance, in intramolecular cyclization reactions, the formation of new stereocenters is controlled by the most stable (lowest energy) transition state. This is often the one that minimizes steric clashes between bulky groups. In nickel-catalyzed reductive couplings of chiral oxazolidinone-derived ynamides with aldehydes, high diastereoselectivity (up to 99% de) has been achieved. The stereochemical outcome is attributed to a transition state that minimizes steric interactions between the substituents on the ynamide, the aldehyde, and the catalytic complex.
Similarly, in cycloaddition reactions, the approach of the dienophile or dipole is directed to the less hindered face of the ynamide complex, resulting in high diastereoselectivity. Computational studies on related systems have shown that even subtle differences in steric hindrance can lead to a significant preference for one diastereomeric product. The following table illustrates how substrate structure influences diastereoselectivity in representative ynamide reactions.
| Ynamide Reaction Type | Reactants | Key Steric Factor | Diastereomeric Ratio (d.r.) | Reference |
|---|---|---|---|---|
| [5+2] Cycloisomerization | Vinylcyclopropane-ynamides | Substrate/catalyst interaction | >20:1 | |
| [3+2] Cycloaddition | N-propargyl ynamide diynes | Intramolecular steric hindrance | >50:1 | |
| Staudinger-type [2+2] Cycloaddition | N-phosphoryl ynamide and aldimine | Approach of aldimine to ketenimine | 4:1 | |
| Nickel-Catalyzed Reductive Coupling | Chiral ynamide and aldehyde | Minimization of A(1,3) strain | up to 99:1 |
Factors Influencing Enantioselectivity (e.g., Chiral Catalysts/Auxiliaries)
Achieving high enantioselectivity in reactions of achiral ynamides requires the use of external chiral sources, which can be either chiral auxiliaries temporarily attached to the substrate or chiral catalysts. These chiral agents create an asymmetric environment around the reacting centers, leading to a preferential formation of one enantiomer.
Chiral Auxiliaries: A common strategy involves attaching a chiral auxiliary, such as a chiral oxazolidinone, to the nitrogen atom of the ynamide. This auxiliary directs the approach of incoming reagents from a specific face, thereby controlling the stereochemistry of the newly formed chiral center. The Ye group demonstrated that using a chiral oxazolidinone auxiliary in the acid-catalyzed ring closure of allyl ynamide ethers could produce esters with up to 95% enantiomeric excess (ee). After the reaction, the auxiliary can be cleaved and recovered.
Chiral Catalysts: Transition metal catalysis is a powerful tool for enantioselective transformations of ynamides. Chiral ligands coordinated to a metal center (e.g., Rhodium, Copper, Gold) form a chiral catalyst that can effectively discriminate between the two enantiotopic faces of the ynamide or its reaction partner. For example, highly enantioselective cycloisomerizations of 1,6-ene-ynamides have been developed using rhodium catalysts bearing chiral phosphine (B1218219) ligands, achieving up to 99% ee. Similarly, copper-catalyzed cascade cyclizations of N-propargyl ynamide diynes using chiral BOX or SEGPHOS ligands have yielded polycyclic pyrroles with up to 94% ee. The choice of metal, the ligand's structure, and reaction conditions are all crucial for obtaining high enantioselectivity.
The following table summarizes results from selected enantioselective ynamide reactions, highlighting the effectiveness of different chiral strategies.
| Reaction Type | Chiral Source | Catalyst/Auxiliary Example | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Acid-Catalyzed Ring Closure | Chiral Auxiliary | Oxazolidinone | up to 95% | |
| [5+2] Cycloisomerization | Chiral Catalyst | [RhCl(C2H4)2]2 / Phosphoramidite Ligand | up to 99% | |
| Cascade Cyclization | Chiral Catalyst | Cu(CH3CN)4PF6 / BOX Ligand | up to 94% | |
| Hydrative Cyclization | Chiral Catalyst | Bis-gold(I) / Chiral Diphosphine | up to 88% (94:6 er) |
Ligand Effects in Catalysis
In transition metal-catalyzed reactions of ynamides, the ancillary ligands bound to the metal center are not mere spectators; they play a crucial role in determining the reaction's outcome, including its rate, regioselectivity, and stereoselectivity. The electronic and steric properties of the ligand can be fine-tuned to optimize a specific transformation.
Electronic Effects: The electron-donating or electron-withdrawing nature of a ligand can modify the electron density at the metal center. This, in turn, affects the metal's ability to coordinate with the ynamide's triple bond and influences the energetics of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.
Steric Effects: The size and shape (steric bulk) of a ligand create a specific three-dimensional environment around the metal. This steric hindrance can direct the substrate's binding in a preferred orientation, which is fundamental for controlling both regioselectivity and stereoselectivity. For instance, in copper-catalyzed cyclizations of N-propargyl ynamide diynes, the choice between a BOX ligand and a SEGPHOS ligand leads to completely different polycyclic products, demonstrating a powerful ligand-controlled divergence. DFT calculations have shown that steric interactions between the substrate and the ligand in the transition state are often the key factor controlling enantioselectivity.
The following table provides examples of how ligand choice can dramatically influence the outcome of catalytic reactions involving ynamides and related alkynes.
| Metal Catalyst | Ligand | Ynamide Reaction Type | Observed Effect | Reference |
|---|---|---|---|---|
| Copper(I) | BOX (L-9) | Intramolecular Cascade Cyclization | Forms tetracyclic pyrroles | |
| Copper(I) | SEGPHOS (L-10) | Intramolecular Cascade Cyclization | Forms tricyclic pyrroles | |
| Rhodium(I) | Phosphoramidite (L-12) | [5+2] Cycloisomerization | High enantioselectivity (up to 99% ee) | |
| Palladium(0) | Various Phosphines | Cross-Coupling | Ligand bite angle and steric bulk alter diastereoselectivity |
Applications of Oct 6 Ynamide in Advanced Organic Synthesis Methodology
Oct-6-ynamide as a Versatile Building Block in Synthetic Chemistry
The utility of ynamides like this compound as foundational synthons in organic chemistry has grown substantially due to their unique electronic properties and the development of robust methods for their preparation. nih.govrsc.org The inherent polarization of the ynamide functional group allows it to act as both an electrophile and a nucleophile, paving the way for a diverse array of chemical transformations. acs.org This dual reactivity is central to its application in constructing molecules with significant structural complexity from simpler precursors. nih.govorgsyn.org
Construction of Multifunctional Compounds
This compound is an ideal starting material for building multifunctional compounds, where a single synthetic operation can introduce several new functionalities. nih.gov The reactions of ynamides often transform the triple bond into other valuable functional groups, such as enamides or amides, while simultaneously forming new carbon-carbon or carbon-heteroatom bonds. nih.gov This efficient approach allows for the rapid assembly of highly functionalized molecules that would otherwise require lengthy, multi-step syntheses.
A key strategy in this area is the 1,2-difunctionalization of the ynamide triple bond. researchgate.net For instance, processes like hydrofunctionalization can introduce a wide variety of substituents across the alkyne. Metal-catalyzed reactions, such as hydroalkylation, hydroacyloxylation, and hydrophosphonylation, demonstrate the capacity to generate highly substituted and functionalized enamides with high regio- and stereoselectivity. orgsyn.orgresearchgate.net These transformations showcase how the ynamide core of a molecule like this compound can be leveraged to embed diverse chemical features into a target structure.
| Reaction Type | Catalyst/Reagent | Resulting Functionality | Reference |
| Hydroalkynylation | Palladium Catalyst | Substituted Enamides | orgsyn.org |
| Hydroacyloxylation | Palladium Catalyst | Substituted Enamides | orgsyn.org |
| Hydrophosphonylation | Nickel Catalyst | Substituted Enamides | orgsyn.org |
| Carbozincation | Rhodium Catalyst | syn-(β)-substituted Enamides | researchgate.net |
| Diarylation | Palladium Catalyst | Dicarbofunctionalized Enamides | researchgate.net |
Synthesis of Challenging Molecular Architectures
The distinct reactivity of the ynamide moiety makes it invaluable for assembling challenging molecular architectures that are difficult to prepare using conventional methods. nih.gov Ynamides participate in a wide range of transformations, including cycloadditions, rearrangements, and tandem reactions, that lead to the formation of complex cyclic and polycyclic systems. acs.org The electron-withdrawing group on the nitrogen atom can also function as a chiral auxiliary or a directing group, enabling high levels of stereochemical control in these synthetic operations. orgsyn.org
The ability to generate highly reactive intermediates under controlled conditions is a hallmark of ynamide chemistry. orgsyn.org This facilitates the construction of intricate molecular frameworks, including those with strained rings or densely packed stereocenters. The versatility of ynamides as synthetic building blocks has firmly established them as essential tools for chemists aiming to access novel and complex chemical space. nih.govorgsyn.org
Strategic Routes to Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are ubiquitous structural motifs in natural products, pharmaceuticals, and materials science, making their synthesis a central focus of organic chemistry. researchgate.net Ynamides, including this compound, have emerged as powerful precursors for the atom-economical and efficient synthesis of these valuable compounds. researchgate.netresearchgate.net Ring-forming reactions involving ynamides provide direct access to nitrogen-containing rings, often with the ability to introduce complexity and substitution patterns in a single step. acs.org
Synthesis of Quinoline (B57606) Derivatives
The quinoline core is a privileged scaffold found in numerous biologically active molecules, particularly antimalarial drugs. researchgate.net Ynamides offer novel and efficient pathways for the construction of substituted quinoline derivatives. One powerful method is the Brønsted acid-promoted arene-ynamide cyclization. researchgate.net In this reaction, an appropriately substituted aryl ynamide undergoes an intramolecular cyclization, driven by the activation of the ynamide by the acid, to construct the quinoline ring system. This strategy provides a direct route to multicyclic quinoline structures. researchgate.net
| Method | Key Reagents/Catalysts | Description | Reference |
| Arene-Ynamide Cyclization | Brønsted Acid | Intramolecular cyclization of an aryl ynamide onto the aromatic ring. | researchgate.net |
| 6π-Electrocyclization | Aromatic Isothiocyanates, Alkylating Agents | Assembly via N-aryl-1-aza-1,3,4-triene intermediates that undergo electrocyclization. | researchgate.net |
| Oxidation of Dihydroquinolines | DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | Dehydrogenation of a dihydroquinoline precursor, which can be formed via multi-component reactions. | nih.gov |
Access to Indenes and Indoline (B122111) Derivatives
Indanes and indenes are important carbocyclic structures present in many natural products and pharmacologically active compounds. researchgate.net Ynamide chemistry provides synthetic routes to access related nitrogen-containing analogs like indolines. Intramolecular cyclization reactions are a key approach. For example, a gold- or platinum-catalyzed intramolecular reaction involving an ynamide and a suitably positioned C-H bond can lead to the formation of five-membered rings. researchgate.net While many applications focus on indole (B1671886) synthesis, the fundamental reactivity patterns of ynamides can be adapted for the synthesis of indoline scaffolds through controlled cyclization and subsequent reduction steps.
Formation of Oxindoles and Spiroindolopyrrolidine Derivatives
The oxindole (B195798) and spirooxindole motifs are central components of many bioactive natural alkaloids and synthetic compounds of medicinal interest. elsevierpure.comresearchgate.net Ynamide chemistry has enabled the development of elegant and diastereoselective methods for synthesizing these complex heterocyclic systems.
A notable example is the Lewis acid-catalyzed domino reaction of ene-ynamides with external nucleophiles, which yields spiroindolopyrrolidine derivatives. researchgate.net This transformation proceeds through a cascade of reactions, rapidly building molecular complexity and creating multiple stereocenters with high selectivity. The reaction showcases the power of ynamides to initiate complex bond-forming sequences, leading to the efficient assembly of intricate spirocyclic architectures. researchgate.net
| Target Scaffold | Synthetic Strategy | Key Features | Reference |
| Spiroindolopyrrolidines | Lewis Acid-Catalyzed Domino Reaction | Diastereoselective reaction of ene-ynamides with external nucleophiles. | researchgate.net |
| Spirooxindoles | [3+2] Cycloaddition | Reaction of 3-ylideneoxindoles (as dipolarophiles) with in situ generated 1,3-dipoles. | researchgate.net |
Preparation of Sultams
Sultams, or cyclic sulfonamides, are important structural motifs in medicinal chemistry, known for their roles in various drug candidates. While direct intramolecular cyclization of this compound itself into a sultam is not prominently documented, related methodologies provide a clear blueprint for such transformations. A notable strategy involves the rhodium(III)-catalyzed C-H activation and annulation of sulfonamides with internal alkynes. nih.gov In this type of reaction, a sulfonamide directing group facilitates the cyclometalation, which is then followed by the insertion of an alkyne, leading to the formation of a sultam ring system. nih.gov
This approach suggests a viable pathway where a suitably functionalized sulfonamide derived from an this compound precursor could undergo intramolecular cyclization to yield a sultam. The reaction would likely proceed under aerobic conditions with a rhodium catalyst, potentially mediated by a copper co-catalyst, to furnish the desired heterocyclic product. nih.gov The versatility of this method in forming a wide range of sultam derivatives highlights its potential applicability for ynamide-based substrates.
Construction of Benzofused Heterocycles
The use of ynamides in the synthesis of benzofused nitrogen heterocycles is exemplified by the Danheiser benzannulation, a powerful thermal reaction between a cyclobutenone and an ynamide. wikipedia.orgacs.org This strategy is particularly effective for creating highly substituted aniline (B41778) derivatives that serve as precursors to complex heterocyclic systems. acs.orgmit.edu The reaction cascade involves a sequence of four pericyclic reactions: an initial 4π electrocyclic ring-opening of the cyclobutenone to a vinylketene, a [2+2] cycloaddition with the ynamide, a second 4π electrocyclic ring-opening, and a final 6π electrocyclization to form the aromatic ring. nih.gov
This benzannulation can be paired with a subsequent ring-closing metathesis (RCM) in a tandem strategy to efficiently assemble polycyclic benzofused N-heterocycles. acs.orgacs.org Ynamides bearing an unsaturated substituent on the nitrogen atom are ideal substrates. After the benzannulation furnishes the substituted aniline, the pendant olefinic chains are perfectly positioned for an RCM reaction to generate the fused heterocyclic ring, yielding structures like dihydroquinolines, benzazepines, and benzazocines. acs.orgmit.edu
| Reaction Stage | Reactants | Key Reagents/Conditions | Product | Yield | Reference |
| Benzannulation | Chiral Ynamide, Cyclobutenone | Toluene, reflux, 1 h | Highly substituted aniline | - | acs.orgnih.gov |
| Ring-Closing Metathesis | Benzannulation Product | Grubbs Catalyst | Benzazocine Scaffold | 92% | nih.gov |
Synthesis of Azepines and other N-Heterocycles
The construction of seven-membered nitrogen heterocycles, such as azepines, represents a significant challenge in organic synthesis. Ynamides have emerged as valuable synthons in cycloaddition strategies to access these frameworks. One prominent approach is the [5+2] cycloaddition, which can involve the reaction of vinylcyclopropanes with alkynes or other multicomponent strategies catalyzed by transition metals like silver or rhodium. researchgate.netresearchgate.net These methods provide direct access to the azepine core. researchgate.net
A specific and highly relevant application is the synthesis of the larger benzazocine (eight-membered ring) core of the natural products (+)-FR900482 and (+)-FR66979. acs.orgnih.gov In this synthesis, a chiral ynamide is first used in a benzannulation reaction to create a substituted aniline bearing an ortho-alkenyl substituent. acs.org A subsequent ring-closing metathesis (RCM) reaction efficiently forges the eight-membered nitrogen-containing ring, demonstrating a powerful application of an ynamide in constructing large, complex N-heterocycles. nih.gov
Application in Total Synthesis and Formal Total Synthesis Strategies
As Key Intermediates in Natural Product Synthesis
Ynamides related to the this compound structure have proven to be indispensable intermediates in the total synthesis of several complex and biologically active natural products. Their unique reactivity allows for the rapid assembly of core scaffolds that would be difficult to construct using other methods. nih.gov The ability to participate in pericyclic cascades and subsequent cyclizations makes them particularly suited for building the intricate architectures found in nature. This is highlighted in the syntheses of potent antitumor agents and complex alkaloid frameworks, where ynamides are used to construct key nitrogen-containing heterocyclic rings.
The potent antitumor antibiotics (+)-FR66979 and (+)-FR900482 have been the targets of numerous synthetic efforts. A particularly elegant formal total synthesis developed by Danheiser and coworkers leverages an ynamide as a linchpin. wikipedia.orgacs.org The strategy relies on a tandem ynamide benzannulation/ring-closing metathesis sequence to construct the critical benzazocine core of the molecules. acs.orgmit.edu
In this synthesis, a chiral ynamide derived from (S)-valinol is reacted with a functionalized cyclobutenone. nih.gov This initiates a cascade of pericyclic reactions, culminating in a highly substituted aniline derivative. nih.gov This intermediate is then subjected to ring-closing metathesis using a Grubbs catalyst, which efficiently forms the eight-membered benzazocine ring system in high yield (92%). nih.gov This sequence constitutes a formal total synthesis, as the resulting benzazocine is a known late-stage intermediate that has previously been converted to the final natural products. acs.orgnih.gov
| Synthetic Target | Key Strategy | Role of Ynamide | Key Intermediate | Reference |
| (+)-FR900482 | Ynamide Benzannulation / RCM | Alkyne partner in pericyclic cascade | Benzazocine core | wikipedia.orgacs.orgacs.orgnih.gov |
| (+)-FR66979 | Ynamide Benzannulation / RCM | Alkyne partner in pericyclic cascade | Benzazocine core | wikipedia.orgacs.orgacs.orgnih.gov |
The Chimonamidine alkaloids are a family of natural products characterized by a complex, polycyclic structure. The synthesis of scaffolds related to these alkaloids has been achieved using ynamide chemistry. One effective method involves the catalytic, enantioselective addition of terminal ynamides to isatins. nih.gov This reaction, often catalyzed by a copper complex, generates a chiral oxindole product bearing an ynamide substituent. nih.gov
This initial adduct can undergo further transformations to build the complex framework of the Chimonamidine alkaloids. For instance, subsequent hydrogenation of the triple bond and reductive cleavage of the sulfonamide group can be performed to elaborate the core structure, demonstrating an efficient pathway to these challenging alkaloid scaffolds. nih.gov
Role in Herbindole Synthesis
The total synthesis of the Herbindole family of alkaloids (A, B, and C) has been accomplished utilizing a key strategy involving an ynamide functional group. acs.orgnih.gov The core of this synthetic route is a transition-metal-catalyzed intramolecular [2+2+2] cycloaddition reaction. acs.orgacs.org In this transformation, a carefully constructed precursor molecule containing both a diyne and an ynamide moiety is cyclized to form the complex cyclopent[g]indole skeleton common to the Herbindole alkaloids. acs.org
The ynamide serves as a critical component in this cycloaddition, acting as one of the "2π" components in the reaction. Various transition metal complexes, including those based on rhodium, cobalt, and nickel, have proven effective in catalyzing this key step, affording the desired tricyclic indoline derivative in high yields. acs.orgnih.gov This powerful ring-forming strategy allows for the efficient and convergent assembly of the Herbindole core structure, providing a unified route to all three members of the natural product family from a single, common intermediate. nih.gov
| Catalyst | Reported Efficacy | Reference |
|---|---|---|
| CpCo(CO)₂ | Excellent Yield | acs.org |
| RhCl(PPh₃)₃ (Wilkinson's catalyst) | Excellent Yield | acs.orgnih.gov |
| Ni(0)-PPh₃ Complex | Good Yield | acs.org |
| Pd(0)-PPh₃ Complex | Did not promote cyclization | acs.org |
Approaches to Marinoquinolines and Aplisiopsamine A
The synthetic utility of ynamides extends to the construction of other complex alkaloids, including Marinoquinolines and Aplisiopsamine A. benthamscience.com Methodologies leveraging the unique reactivity of ynamides have been successfully applied to the total synthesis of these natural products. benthamscience.com The inherent polarity and reactivity of the ynamide functional group facilitate various transformations such as cyclizations, rearrangements, and cycloadditions, which are essential for assembling the intricate heterocyclic ring systems found in these molecules. benthamscience.com These synthetic strategies highlight the role of ynamides as versatile building blocks for accessing complex and biologically relevant molecular targets. benthamscience.com
Construction of Polycyclic Frameworks
Ynamides are remarkable building blocks for the rapid construction of molecular complexity through cationic polycyclization reactions. researchgate.netnih.gov Upon activation with a strong Brønsted acid, such as triflic acid, an ynamide generates a highly reactive keteniminium ion. chinesechemsoc.orgpku.edu.cn This electrophilic intermediate can initiate a cascade of intramolecular cyclizations with tethered π-nucleophiles (e.g., alkenes), leading to the formation of complex polycyclic nitrogen-containing heterocycles in a single synthetic operation. researchgate.net This methodology allows for the creation of multiple rings and up to three contiguous stereocenters with a high degree of control. researchgate.net
A particularly innovative application is the ynamide-initiated polyene cyclization to form cis-decalin frameworks. chinesechemsoc.org This has been a long-standing challenge in organic synthesis, as conventional methods typically require geometrically pure Z-alkenes to achieve the cis-ring fusion. chinesechemsoc.org The ynamide-based strategy overcomes this limitation; both E- and Z-configured ynamide-capped polyenes converge to furnish the cis-decalin product with excellent diastereoselectivity. pku.edu.cnchinesechemsoc.org Mechanistic studies suggest this proceeds through a double protonation pathway where steric repulsion in the transition state dictates the favorable cis-selectivity. chinesechemsoc.org
| Feature | Description | Reference |
|---|---|---|
| Initiation | Protonation of the ynamide by a strong acid (e.g., Triflic acid). | researchgate.netchinesechemsoc.org |
| Key Intermediate | Formation of a highly reactive keteniminium ion. | pku.edu.cn |
| Reaction Type | Cationic cascade cyclization. | researchgate.net |
| Key Advantage | Provides a universal approach to cis-decalin frameworks, independent of initial alkene geometry. | chinesechemsoc.org |
| Outcome | Rapid construction of complex polycyclic N-heterocycles with high stereocontrol. | researchgate.net |
Development of Novel Peptide and Amide Bond Formation Methodologies
This compound as a Coupling Reagent
Ynamides have been established as a novel class of coupling reagents for the formation of amide and peptide bonds under exceptionally mild conditions. organic-chemistry.orgacs.org The process is a highly efficient, two-step, one-pot procedure. acs.org In the first step, the ynamide reacts with a carboxylic acid to form a stable α-acyloxyenamide active ester. In the second step, this activated intermediate undergoes aminolysis to form the desired amide bond. organic-chemistry.org
A paramount advantage of ynamide coupling reagents is their remarkable ability to suppress racemization at the α-chiral center of the carboxylic acid, a notorious problem in peptide synthesis that often requires the use of additives. organic-chemistry.orgacs.orgacs.org Furthermore, the reaction exhibits excellent chemoselectivity, allowing for the coupling of amino acids without the need to protect many common functional groups found in side chains, such as hydroxyl (-OH), thiol (-SH), and the NH of indole. acs.org This methodology is not only effective for simple dipeptide synthesis but also for the condensation of larger peptide fragments. acs.orgacs.org Recently, a water-removable ynamide coupling reagent was developed, allowing for product purification via a simple aqueous work-up, thereby making the process more cost-effective and environmentally benign. rsc.org
Inverse Peptide Synthesis using Ynamides
For over 60 years, the bio-inspired "inverse" (N-terminus to C-terminus) direction of peptide synthesis using unprotected amino acids has been an unrealized ideal in chemistry. nih.govnih.govacs.org This approach has been thwarted by severe racemization/epimerization that occurs during the iterative activation of the C-terminal peptidyl acid. acs.orgnih.gov The development of ynamide coupling reagents has provided the first practical solution to this long-standing challenge. acs.orgacs.org
By employing an ynamide coupling reagent in conjunction with a transient protection strategy, N→C peptide elongation can be achieved without significant epimerization. nih.govnih.gov The activation, transient protection of the amino acid, aminolysis, and subsequent in situ deprotection can all be performed in a single pot. nih.gov This breakthrough enables the formal use of unprotected amino acids as the fundamental building blocks, which dramatically improves the atom- and step-economy of peptide synthesis. nih.govacs.org The robustness of this strategy has been demonstrated in the synthesis of several peptide active pharmaceutical ingredients (APIs) and its applicability to inverse solid-phase peptide synthesis. acs.orgnih.gov
| Advantage | Description | Reference |
|---|---|---|
| Racemization/Epimerization Control | Overcomes the primary barrier to N→C peptide elongation. | acs.orgnih.gov |
| Improved Atom-Economy | Eliminates the need for stable Nα-protecting groups, reducing synthetic steps. | nih.govacs.org |
| Cost-Effectiveness | Allows for the use of cheap and readily available unprotected amino acids. | nih.gov |
| Process Efficiency | Enables a one-pot procedure for activation, protection, coupling, and deprotection. | nih.gov |
| Green Chemistry | Compatible with green solvents and reduces chemical waste. | acs.orgnih.gov |
Chemoselective Protein and Peptide Modification (e.g., Cysteine Modification)
Ynamides have been harnessed to develop a novel and highly efficient method for the site-selective modification of peptides and proteins by targeting the thiol group of cysteine (Cys) residues. nih.govnih.gov The reaction is a chemo-, regio-, and stereoselective hydrosulfuration that can be performed under mild, biocompatible conditions in aqueous buffers. nih.govnih.gov The process is highly selective for the cysteine thiol, showing compatibility with all other reactive amino acid side chains, including the amino, carboxyl, and hydroxyl groups. chemrxiv.orgresearchgate.net
This modification proceeds efficiently in slightly basic media (e.g., pH 8) to provide the conjugated product exclusively as the stable Z-isomer with excellent stereoselectivity (>99%). chemrxiv.orgresearchgate.net The versatility of the ynamide structure allows for the incorporation of various functional molecules, such as small-molecule drugs, fluorescent tags, affinity labels, and PEG polymers, enabling the creation of diverse and functional bioconjugates. nih.govchemrxiv.org This strategy is also compatible with other bioorthogonal reactions, such as click chemistry, allowing for one-pot dual functionalization of peptides. nih.gov This robust and precise method provides a powerful bioorthogonal tool for applications in chemical biology and the development of peptide and protein therapeutics. nih.gov
Suppression of Racemization/Epimerization in Peptide Synthesis
The application of ynamides as coupling reagents in peptide synthesis represents a significant advancement in addressing the persistent challenge of racemization and epimerization. nih.govacs.orgnih.gov Traditional peptide coupling methods often require basic conditions or lead to the formation of highly reactive intermediates, such as oxazolones, which are prone to racemization at the α-carbon of the activated amino acid. nih.gov Ynamide-based coupling reagents circumvent these issues through a distinct mechanistic pathway that operates under extremely mild conditions, thereby preserving the stereochemical integrity of chiral centers. organic-chemistry.orgacs.org
The process involves a highly efficient, two-step, one-pot strategy. organic-chemistry.orgacs.org Initially, the carboxylic acid of an N-protected amino acid adds across the ynamide triple bond (hydroacyloxylation) to form a stable α-acyloxyenamide active ester. nih.govacs.org This intermediate is isolable but is typically generated in situ. acs.org Subsequently, the amino group of a second amino acid or peptide fragment attacks this active ester (aminolysis) to form the desired peptide bond. nih.gov A key advantage of this methodology is that no racemization is detected during the activation of chiral carboxylic acids. organic-chemistry.orgthieme-connect.comresearchgate.net
This racemization-free nature is a distinguishing feature of ynamide coupling reagents. nih.gov The mechanism avoids the base-induced proton abstraction from the α-carbon and the formation of racemization-prone oxazolone (B7731731) intermediates that plague many conventional coupling protocols. acs.org Consequently, ynamides have proven effective not only for simple dipeptide synthesis but also for the more challenging condensation of peptide fragments, where the risk of epimerization is notably high. nih.govacs.orgthieme-connect.com The superiority of ynamides in suppressing racemization has been demonstrated in various complex peptide syntheses, including head-to-tail cyclizations and convergent fragment condensations. nih.govacs.org
The reaction exhibits excellent selectivity for amino groups even in the presence of unprotected side-chain functionalities such as hydroxyl (-OH), sulfhydryl (-SH), and the indole NH group, eliminating the need for additional protecting groups. organic-chemistry.orgresearchgate.net
Table 1: Comparison of Coupling Reagent Features
| Feature | Conventional Carbodiimides (e.g., DCC) | Ynamide Reagents |
|---|---|---|
| Racemization Risk | High, especially with additives | No detectable racemization organic-chemistry.orgthieme-connect.com |
| Mechanism | O-acylisourea, oxazolone formation | α-acyloxyenamide active ester nih.govacs.org |
| Reaction Conditions | Often requires base and additives | Extremely mild, no additives needed organic-chemistry.org |
| Side-Chain Protection | Often required | Tolerates many unprotected groups researchgate.net |
| Byproducts | Insoluble ureas (e.g., DCU) | Water-soluble amides |
Advanced Asymmetric Synthesis with Chiral this compound Derivatives
The inherent reactivity of the polarized triple bond in ynamides makes them powerful building blocks for constructing complex molecular architectures. nih.govrsc.org When chirality is introduced into the ynamide structure, either through a chiral group on the nitrogen atom or elsewhere in the molecule, it opens avenues for advanced asymmetric synthesis. These chiral derivatives serve as valuable starting materials for a variety of stereoselective carbon-carbon and carbon-heteroatom bond-forming reactions, significantly enriching the toolkit for synthetic chemists. rsc.orgacs.org
Diastereoselective and Enantioselective Transformations
Chiral ynamides participate in a broad spectrum of diastereoselective and enantioselective transformations, including cycloadditions, cycloisomerizations, and rearrangements. nih.govnih.gov The stereochemical outcome of these reactions can be controlled with high precision, leading to the synthesis of enantiomerically enriched compounds. acs.orgresearchgate.net
For example, transition metal-catalyzed reactions, particularly with gold and copper, have been extensively explored. acs.orgresearchgate.net Gold catalysts can activate the ynamide triple bond towards nucleophilic attack, initiating cascade reactions that form complex heterocyclic structures. nih.gov Copper-catalyzed reactions can generate chiral donor/donor carbenes from diyne-ynamides, which then undergo asymmetric C-H insertion or cyclopropanation to yield polycyclic pyrroles with excellent enantioselectivity. researchgate.netacs.org
Acid-catalyzed transformations also provide a route to stereoselective synthesis. Brønsted acids can protonate the ynamide to form a reactive keteniminium ion, which can then engage in highly stereoselective intramolecular reactions. nih.gov For instance, the acid-catalyzed ring closure of allyl ynamide ethers bearing a chiral auxiliary can produce pharmaceutically relevant 3-isochromanones with high asymmetric induction. nih.gov
Table 2: Examples of Asymmetric Transformations with Chiral Ynamides
| Reaction Type | Catalyst/Reagent | Product Type | Stereoselectivity |
|---|---|---|---|
| [5+2] Cycloisomerization | Rhodium Complex | Substituted Piperidines | High Diastereo- and Enantioselectivity nih.gov |
| Diyne Cyclization/C-H Insertion | Chiral Copper Complex | Polycyclic Pyrroles | Good to Excellent Enantioselectivity researchgate.netacs.org |
| Oxidative Cyclization | Zn(OTf)₂ | Medium-Sized Lactams | Diastereoselective nih.gov |
Use of Chiral Auxiliaries (e.g., Oxazolidinone-derived ynamides)
A powerful and widely used strategy in asymmetric ynamide chemistry involves the attachment of a chiral auxiliary to the ynamide nitrogen. nih.gov Among the most successful are the Evans-type oxazolidinone auxiliaries. nih.gov These auxiliaries are readily prepared from common amino acids and can effectively control the facial selectivity of reactions at the ynamide's alkyne carbons. researchgate.net
Oxazolidinone-derived ynamides are excellent substrates for a range of stereoselective reactions. The chiral auxiliary directs incoming reagents to one face of the molecule, resulting in high diastereoselectivity. nih.gov This strategy has been successfully applied in aldol (B89426) reactions, Mannich reactions, and reductive couplings. nih.gov
For instance, the diastereoselective nickel-catalyzed reductive coupling of chiral oxazolidinone-derived ynamides with aldehydes proceeds with high diastereomeric excess. nih.gov Similarly, these chiral ynamides can be converted into O-silyl ketene (B1206846) N,O-acetals, which then react with aldehydes to form highly substituted aldol products. nih.gov The chiral auxiliary can often be cleaved under mild conditions after the desired transformation, allowing for the recovery of the auxiliary and the isolation of the enantiomerically enriched product. researchgate.net The ability of the oxazolidinone carbonyl group to chelate with metal catalysts can also influence the regioselectivity of certain addition reactions, further enhancing the synthetic utility of these building blocks. researchgate.net
Future Directions and Emerging Research Avenues for Oct 6 Ynamide
Exploration of New Catalytic Systems for Oct-6-ynamide Activation
The activation of the ynamide triple bond is paramount to unlocking its synthetic potential. Future research will undoubtedly focus on discovering and refining catalytic systems that can activate this compound with high efficiency, regioselectivity, and stereoselectivity.
Gold Catalysis: Gold catalysts have proven to be particularly effective in activating ynamides, typically through the formation of α-imino gold carbene intermediates. academie-sciences.frpku.edu.cn Recent progress has demonstrated the power of gold-catalyzed annulations of ynamides with various partners to construct complex N-heterocycles. academie-sciences.frspringernature.com For this compound, this could translate to novel cyclization and annulation strategies, leading to previously inaccessible molecular frameworks. Gold-catalyzed oxidative cyclization/Mannich-type addition cascade reactions also represent a promising avenue for creating functionalized fluorenes bearing quaternary carbon centers. researchgate.netacs.org
Rhodium Catalysis: Rhodium catalysts are well-known for their ability to mediate cycloaddition reactions. rsc.orgrsc.org The application of rhodium-catalyzed [2+2+2] cyclotrimerizations of ynamides with other alkynes offers a powerful, atom-economical method for synthesizing highly substituted benzene (B151609) rings. rsc.org For this compound, co-cyclization with suitable partners could lead to novel aniline (B41778) derivatives. Furthermore, rhodium-catalyzed [2+2] cycloadditions with nitroalkenes can furnish cyclobutenamides, which are valuable synthetic intermediates. rsc.orgunistra.fr
Copper Catalysis: Copper-catalyzed reactions represent a cost-effective and sustainable approach to ynamide functionalization. rsc.orgchemrxiv.orgchinesechemsoc.orgtaylorfrancis.com Recent advancements in copper-catalyzed hydroarylation of ynamides with boronic acids provide a direct route to (E)-α,β-disubstituted enamides with high regio- and stereoselectivity. chinesechemsoc.orgtaylorfrancis.com This methodology, applied to this compound, could yield a variety of structurally diverse enamides.
Photoredox and Unconventional Catalysis: Visible-light photoredox catalysis is an emerging area that offers mild and environmentally friendly reaction conditions. acs.orguantwerpen.benih.gov The generation of alkyne radical cations from ynamides under photoredox conditions opens up new avenues for hydroamination and other radical-mediated transformations. acs.orguantwerpen.be Beyond metal and light-based catalysis, the use of silylium (B1239981) ions and chiral Brønsted acids for ynamide activation is gaining traction. thieme-connect.comresearchgate.net Silylium-catalyzed carbosilylation and Brønsted acid-catalyzed asymmetric dearomatization represent novel strategies that could be applied to this compound to generate unique chiral structures. thieme-connect.comresearchgate.netdigitellinc.com
| Catalytic System | Potential Transformation of this compound | Key Features |
| Gold (Au) | Annulations, Cycloisomerizations, Oxidative Cascades | Formation of α-imino gold carbenes, access to complex N-heterocycles. academie-sciences.frpku.edu.cnspringernature.comresearchgate.netacs.org |
| Rhodium (Rh) | [2+2+2] and [2+2] Cycloadditions | Atom-economical synthesis of substituted aromatics and cyclobutenes. rsc.orgrsc.orgunistra.fracs.org |
| Copper (Cu) | Hydroarylation, C-N Bond Formation | Cost-effective, sustainable, synthesis of substituted enamides. rsc.orgchemrxiv.orgchinesechemsoc.orgtaylorfrancis.com |
| Photoredox | Hydroamination, Radical Smiles Rearrangement | Mild conditions, generation of alkyne radical cations. acs.orguantwerpen.benih.gov |
| Silylium Ion | Carbosilylation | Metal-free activation, formation of vinylsilanes. thieme-connect.com |
| Chiral Brønsted Acid | Asymmetric Dearomatization | Metal-free enantioselective synthesis of spirocyclic compounds. researchgate.netdigitellinc.com |
Development of Unprecedented Reaction Pathways
The unique reactivity of ynamides provides a fertile ground for the discovery of novel reaction pathways that lead to significant increases in molecular complexity from simple starting materials.
Cascade Reactions: Cascade reactions, where multiple bond-forming events occur in a single operation, are a hallmark of efficient synthesis. Ynamides are excellent substrates for initiating such cascades. For instance, a benzannulation reaction between a cyclobutenone and an ynamide can proceed through a sequence of four pericyclic reactions to generate highly substituted anilines. mit.edumit.edu The application of such a strategy to this compound could lead to novel, intricately functionalized aromatic compounds. Gold-catalyzed cascade reactions of ynamides with propargylic alcohols have also been shown to produce fully substituted 2-aminofurans in a one-pot process. rsc.org
Pericyclic Reactions: Beyond the cascade sequences, individual pericyclic reactions of ynamides, such as cycloadditions and sigmatropic rearrangements, are powerful tools for ring construction. rsc.orgrsc.orgunistra.fr The participation of ynamides in [2+2], [3+2], and [4+2] cycloadditions provides access to a diverse range of carbocyclic and heterocyclic structures. rsc.orgrsc.orgunistra.fr The development of new cycloaddition partners for this compound could significantly expand the library of accessible molecular scaffolds.
Radical Cyclizations: Radical reactions offer a complementary approach to the more common polar reactions of ynamides. The radical cyclization of appropriately functionalized ynamides can lead to the formation of various nitrogen heterocycles, such as pyrrolidines and piperidines, with high regio- and stereoselectivity. thieme-connect.com This opens up possibilities for creating saturated heterocyclic systems from this compound derivatives.
Advanced Computational Studies for Predictive Synthesis
The synergy between experimental and computational chemistry is becoming increasingly crucial for accelerating the discovery and optimization of new reactions. For this compound, advanced computational studies will play a pivotal role in predicting its reactivity and guiding the development of new synthetic methodologies.
Mechanistic Elucidation with DFT: Density Functional Theory (DFT) calculations have proven invaluable for understanding the intricate mechanisms of ynamide reactions. pku.edu.cnspringernature.comrsc.orgchinesechemsoc.orgacs.orguantwerpen.bedigitellinc.comacs.orgnih.govnih.gov For example, DFT studies have been used to rationalize the reaction pathways in gold-catalyzed intramolecular hydroalkylation of ynamides, identifying the rate-determining step and the role of the catalyst. acs.orguantwerpen.beacs.org Similar computational investigations into the activation of this compound by various catalytic systems will provide a deeper understanding of the factors controlling reactivity and selectivity. DFT can also be used to explore the mechanism of unprecedented reactions, such as the concerted antarafacial silylzincation of ynamides. nih.gov
Predictive Modeling: The future of synthetic planning lies in the ability to predict the outcomes of reactions before they are even attempted in the lab. Machine learning and other data-driven approaches are beginning to make this a reality. bohrium.com By creating datasets of ynamide reactivity and using them to train predictive models, it may become possible to forecast the most effective catalyst and reaction conditions for a desired transformation of this compound. bohrium.comnih.govmontana.edunih.gov Such models could significantly reduce the amount of empirical screening required, saving time and resources.
| Computational Method | Application to this compound Chemistry | Expected Outcome |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms for new catalytic systems and reaction pathways. | Understanding of transition states, activation barriers, and factors controlling selectivity. pku.edu.cnspringernature.comrsc.orgchinesechemsoc.orgacs.orguantwerpen.bedigitellinc.comacs.orgnih.govnih.gov |
| Activation Strain Model | Analysis of regio- and stereoselectivity in addition reactions. | Deconstruction of the reaction barrier into strain and interaction energies to understand selectivity. nih.govresearcher.life |
| Machine Learning/AI | Development of predictive models for reactivity and selectivity. | In-silico screening of catalysts and reaction conditions to guide experimental design. bohrium.comnih.govmontana.edunih.gov |
Expansion of this compound Applications in Complex Molecule Synthesis Methodology
Ultimately, the value of a synthetic building block is measured by its ability to facilitate the construction of complex and valuable molecules. The unique reactivity of ynamides makes them powerful tools for the synthesis of nitrogen-containing heterocyles, which are prevalent in natural products and pharmaceuticals. nih.govmit.edubrad.ac.uksioc-journal.cnorgsyn.orgacs.orgacs.orgnih.govnih.govrsc.orgrsc.orgacs.org
Synthesis of Nitrogen Heterocycles: Ynamides are excellent precursors for a wide variety of nitrogen heterocycles. nih.govmit.edubrad.ac.uksioc-journal.cnorgsyn.orgacs.orgacs.orgnih.govnih.govrsc.orgrsc.orgacs.org For example, palladium-catalyzed coupling of o-haloanilines with terminal ynamides provides a direct route to 2-amidoindoles. acs.org Transition metal-catalyzed tandem reactions of ynamides have been employed to synthesize isoquinolones, β-carbolines, and pyrroles. acs.org The development of new annulation strategies using this compound as a building block will expand the toolkit for constructing novel heterocyclic systems.
Total Synthesis of Natural Products: The utility of ynamide chemistry has been demonstrated in the total synthesis of several natural products. brad.ac.uknih.gov For instance, a Brønsted acid-catalyzed Pictet-Spengler cyclization of an indole-tethered ynamide was a key step in the synthesis of desbromoarborescidines A and C. nih.gov The application of newly developed this compound-based methodologies to the synthesis of complex natural products will be a testament to their synthetic power. The ability to rapidly construct complex molecular scaffolds from simple precursors like this compound is a key goal in modern organic synthesis.
Q & A
Q. What steps ensure compliance with ethical guidelines when using this compound in animal studies?
- Methodology : Follow ARRIVE 2.0 guidelines for experimental design, including power analysis to minimize animal use. Obtain approval from institutional animal care committees (IACUC) and document protocols in grant applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
